molecular formula C26H27ClN2NaO3S2 B12415098 MK-571-d6 (sodium)

MK-571-d6 (sodium)

Cat. No.: B12415098
M. Wt: 544.1 g/mol
InChI Key: VZPPZGNMGNNNAP-RVVHJAHASA-N
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Description

MK-571-d6 (sodium) is a deuterated form of MK-571, a potent and selective competitive antagonist of the leukotriene D4 receptor. It is also known for its inhibitory effects on multidrug resistance-associated proteins, specifically MRP1 and MRP4. This compound is widely used in scientific research due to its ability to modulate leukotriene pathways and its role in studying multidrug resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-571-d6 (sodium) involves the incorporation of deuterium atoms into the MK-571 molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final product is then converted to its sodium salt form to enhance its solubility and stability .

Industrial Production Methods

Industrial production of MK-571-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

MK-571-d6 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of MK-571-d6, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents used .

Scientific Research Applications

MK-571-d6 (sodium) has a wide range of applications in scientific research, including:

Mechanism of Action

MK-571-d6 (sodium) exerts its effects by binding to and inhibiting the leukotriene D4 receptor, thereby blocking the action of leukotrienes, which are inflammatory mediators. Additionally, it inhibits multidrug resistance-associated proteins MRP1 and MRP4, which are involved in the efflux of various drugs and metabolites from cells. This dual mechanism of action makes MK-571-d6 a valuable tool in studying both leukotriene pathways and multidrug resistance mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-571-d6 (sodium) is unique due to its dual action as both a leukotriene receptor antagonist and a multidrug resistance protein inhibitor. This combination of properties makes it particularly valuable in research settings where both leukotriene pathways and drug resistance mechanisms are of interest .

Properties

Molecular Formula

C26H27ClN2NaO3S2

Molecular Weight

544.1 g/mol

InChI

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/b10-6+;/i1D3,2D3;

InChI Key

VZPPZGNMGNNNAP-RVVHJAHASA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H].[Na]

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O.[Na]

Origin of Product

United States

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